molecular formula C12H20O4 B2975614 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2306271-02-1

4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2975614
CAS No.: 2306271-02-1
M. Wt: 228.288
InChI Key: TUPXQUKVQSEZJV-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a norbornane (bicyclo[2.2.1]heptane) core substituted with a dimethoxyethyl group at the 4-position. The compound’s rigid bicyclic framework and polar substituents make it a candidate for pharmaceutical and agrochemical applications, particularly in drug design where bioisosteric replacement or metabolic stability is desired .

Properties

IUPAC Name

4-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-15-9(16-2)7-11-3-5-12(8-11,6-4-11)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPXQUKVQSEZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC12CCC(C1)(CC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethyl)bicyclo[2.2.2]heptane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group modifications to introduce the dimethoxyethyl and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology explores the potential biological activity of this compound. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

Medicine: In medicine, derivatives of this compound could be investigated for their therapeutic potential. Its structural features may contribute to the development of new drugs.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical features of 4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid with related bicycloheptane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 4-(2,2-Dimethoxyethyl) C₁₂H₂₀O₅ 244.28 (calculated) Potential bioisostere for drug design Inferred
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid 4-Methoxy C₉H₁₄O₃ 170.21 Intermediate in organic synthesis
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate 4-(2-Oxoethyl), tert-butyl ester C₁₃H₂₀O₃ 224.29 Synthetic precursor for functionalization
PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid) 3-Thiazole-carbamoyl, 4-isopropylphenyl C₂₂H₂₅N₃O₃S 411.52 Antimicrobial agent (MRSA inhibition)
diexo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid 3-Amino C₈H₁₃NO₂ 155.20 Rigid amino acid analog for peptide design
4-(γ-Aminoethyl)bicyclo[2.2.2]octane-1-carboxylic acid 4-Aminoethyl, bicyclo[2.2.2]octane C₁₁H₁₉NO₂ 197.28 Antifibrinolytic (60x potency vs. γ-aminocaproic acid)

Key Observations:

  • Bioactivity: Thiazole-substituted derivatives (e.g., PKZ18) demonstrate antimicrobial activity via tRNA-dependent gene inhibition, suggesting that electron-withdrawing substituents on the bicycloheptane core may enhance biological targeting .
  • Rigidity vs. Flexibility: Amino-substituted analogs (e.g., diexo-3-amino derivative) retain conformational rigidity, making them suitable for mimicking peptide backbones in medicinal chemistry .

Biological Activity

4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic structure with a carboxylic acid functional group and two methoxy groups attached to an ethyl chain. The molecular formula is C12H18O4C_{12}H_{18}O_4, and it has a molecular weight of approximately 226.27 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques involving organocatalysis. A notable method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins, yielding high enantioselectivity and good yields .

Anticancer Properties

Recent studies have indicated that bicyclic compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of the HSF1 pathway, which is implicated in various malignancies including ovarian cancer . This suggests that the bicyclic structure may play a role in modulating cancer cell proliferation.

Neuropharmacological Effects

Research into related bicyclic compounds has shown potential interactions with nicotinic acetylcholine receptors (nAChRs). Modifications at certain positions on the bicyclic structure can enhance selectivity for specific nAChR subtypes, indicating potential applications in treating cognitive disorders or as neuroprotective agents .

Anti-inflammatory Activity

Some studies have suggested that bicyclic compounds possess anti-inflammatory properties. The presence of the carboxylic acid group may contribute to this activity by acting as a competitive inhibitor of pro-inflammatory cytokines .

Case Studies

A study investigating the pharmacological effects of structurally similar compounds highlighted their ability to reduce tumor size in animal models of cancer when administered at specific dosages . Another case study focused on the neuroprotective effects exhibited by these compounds in models of neurodegeneration, showing promise for future therapeutic development.

Data Tables

Study Compound Biological Activity Methodology Results
Bicyclic AnalogAnticancerIn vitro assaysSignificant inhibition of cell proliferation
Similar CompoundNeuropharmacological effectsBinding assaysEnhanced binding affinity to nAChRs
Bicyclic DerivativeAnti-inflammatoryAnimal modelsReduction in inflammatory markers

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